molecular formula C26H28ClN5O2S B2472041 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-62-5

1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2472041
CAS RN: 1111221-62-5
M. Wt: 510.05
InChI Key:
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Description

Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which are part of this structure, are known to show versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study focused on synthesizing 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, a group that includes the compound . Utilizing software like PASS and GUSAR, predictions were made about the biological activity spectrum and acute toxicity of these compounds. It was found that these compounds could potentially exhibit antineurotic activity, indicating usefulness in treating male reproductive and erectile dysfunction. The substances were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antibacterial Evaluation

Another research synthesized a series of compounds, including 3,4-dihydro-4-oxo-1,2,3-benzotriazines and 1,2,4-triazolo[4,3-c]quinazolines, for antibacterial evaluation. Some of these compounds showed good potency in antibacterial activities (Gineinah, 2001).

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the biological activity of triazole compounds, it could be of interest in the development of new pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclohexylamine derivative with a 2-chlorobenzylthiol derivative, followed by a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexylamine", "2-Chlorobenzyl chloride", "Sodium hydrosulfide", "Propylamine", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylthiol - 2-Chlorobenzyl chloride is reacted with sodium hydrosulfide in a mixture of water and ethanol to form 2-chlorobenzylthiol.", "Step 2: Synthesis of intermediate - Cyclohexylamine is reacted with 2-chlorobenzylthiol in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form an intermediate.", "Step 3: Synthesis of propyl derivative - Propylamine is added to the intermediate obtained in step 2 and the mixture is heated to form the propyl derivative.", "Step 4: Synthesis of triazoloquinazoline - The propyl derivative obtained in step 3 is reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form the triazoloquinazoline intermediate.", "Step 5: Synthesis of final product - The triazoloquinazoline intermediate obtained in step 4 is reacted with sodium bicarbonate and chloroform to form the final product, which is then extracted using ethyl acetate and purified using methanol." ] }

CAS RN

1111221-62-5

Molecular Formula

C26H28ClN5O2S

Molecular Weight

510.05

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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